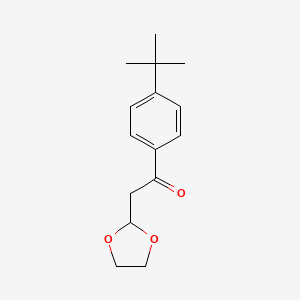

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an aromatic ketone derivative characterized by a tert-butyl-substituted phenyl ring and a 1,3-dioxolane moiety linked via an ethanone bridge. The tert-butyl group (C(CH₃)₃) at the para position of the phenyl ring confers significant steric bulk and hydrophobicity, while the 1,3-dioxolane ring (a cyclic acetal) enhances solubility in polar solvents.

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-15(2,3)12-6-4-11(5-7-12)13(16)10-14-17-8-9-18-14/h4-7,14H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRIHKAAERSTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves the following steps:

Formation of the dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Attachment of the phenyl ring: The phenyl ring with a tert-butyl substituent can be introduced through a Friedel-Crafts acylation reaction, where the dioxolane derivative reacts with a tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the ethanone linkage:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can undergo various types of chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Applications De Recherche Scientifique

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The target compound shares a core ethanone-dioxolane framework with several analogs, differing primarily in substituents on the phenyl ring. Key structural analogs include:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may stabilize the ketone via resonance, while electron-donating groups (e.g., methoxy in ) could alter reactivity in nucleophilic additions.

- Steric Hindrance : The bulky tert-butyl group may reduce reaction rates in synthetic steps compared to less hindered analogs .

Physical and Spectral Properties

- Melting Points: Methoxy analogs (e.g., 1-(2,4-dimethoxy-6-methylphenyl)-2-(2-methyl-1,3-dioxolan-2-yl)ethanone) exhibit m.p. ~54°C , while chloro derivatives are often liquids or low-melting solids .

- Spectral Data : NMR (¹H, ¹³C) and HRMS are routinely used for structural confirmation in analogs . For example, the methoxy analog in shows distinct aromatic proton signals at δ 6.8–7.2 ppm and dioxolane protons at δ 4.8–5.2 ppm.

Activité Biologique

1-(4-tert-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic compound belonging to the class of dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential applications in pharmaceuticals.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The use of catalysts such as Montmorillonite K10 has been reported to enhance yields and reduce reaction times in the synthesis of related dioxolane derivatives .

Antibacterial Activity

Research indicates that dioxolane derivatives exhibit significant antibacterial properties. In a study evaluating various 1,3-dioxolane compounds, it was found that many exhibited excellent antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL .

Table 1: Antibacterial Activity of Dioxolane Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 625 |

| Compound 2 | S. epidermidis | 1250 |

| Compound 3 | P. aeruginosa | 625 |

| Compound 4 | E. faecalis | 625 |

| Compound 5 | E. coli | No activity |

Antifungal Activity

The antifungal potential of dioxolanes has also been investigated. In particular, the compound demonstrated significant antifungal activity against Candida albicans, with most derivatives showing promising results except for certain variants .

Table 2: Antifungal Activity of Dioxolane Compounds

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| Compound 1 | C. albicans | Active |

| Compound 2 | C. albicans | Active |

| Compound 3 | C. albicans | Active |

The exact mechanism by which dioxolanes exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death .

Case Studies

Several studies have highlighted the potential of dioxolanes in pharmaceutical applications:

- Antimicrobial Resistance : Research indicates that certain dioxolane derivatives can reverse drug resistance in bacteria, making them valuable in treating resistant infections .

- Pharmaceutical Applications : The ability of dioxolanes to serve as intermediates in drug synthesis has been explored, particularly in the development of chiral drugs that are more effective than their racemic counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.